KMD-3293

描述

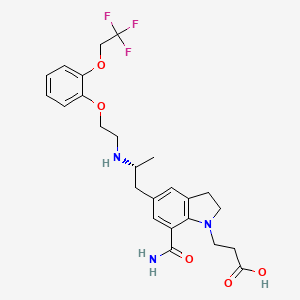

1H-Indole-1-propanoic acid, 7-(aminocarbonyl)-2,3-dihydro-5-((2R)-2-((2-(2-(2,2,2-trifluoroethoxy)phenoxy)ethyl)amino)propyl)- is a useful research compound. Its molecular formula is C25H30F3N3O5 and its molecular weight is 509.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1H-Indole-1-propanoic acid, 7-(aminocarbonyl)-2,3-dihydro-5-((2R)-2-((2-(2-(2,2,2-trifluoroethoxy)phenoxy)ethyl)amino)propyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Indole-1-propanoic acid, 7-(aminocarbonyl)-2,3-dihydro-5-((2R)-2-((2-(2-(2,2,2-trifluoroethoxy)phenoxy)ethyl)amino)propyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

我已搜索了 KMD-3293 在科学研究中的应用,该物质也以其化学名称和 UNII 代码而闻名。然而,现有的信息主要讨论了它作为西洛多辛(一种用于治疗良性前列腺增生 (BPH) 引起的下尿路症状的药物)的非活性代谢产物的作用。 预计它不会对西洛多辛的整体药理活性产生重大贡献 .

作用机制

Target of Action

KMD-3293, also known as Silodosin , primarily targets the alpha-1 adrenergic receptors, specifically the alpha-1A subtype . These receptors regulate smooth muscle tone in the bladder neck, prostate, and prostatic urethra .

Mode of Action

This compound acts as an antagonist to the alpha-1 adrenergic receptors . By blocking these receptors, it inhibits the action of norepinephrine, a neurotransmitter that would normally cause contraction of the smooth muscle in the prostate and urethra .

Biochemical Pathways

The pathogenesis of benign prostatic hyperplasia, a condition that this compound is used to treat, is believed to involve several pathways, including inflammation, apoptosis, and cellular proliferation . This compound’s antagonistic action on the alpha-1A adrenergic receptors can alleviate symptoms by relaxing the lower urinary tract, thereby improving urinary symptoms and alleviating bladder outlet obstruction .

Pharmacokinetics

After oral administration, this compound has a bioavailability of 32% . It is metabolized in the liver through glucuronidation mediated by UGT2B7, with minor involvement from CYP3A4 . The primary active metabolite, KMD-3213G, is formed via UGT2B7-mediated glucuronidation . Another major metabolite, this compound, is formed via alcohol and aldehyde dehydrogenases . The elimination half-life is approximately 13±8 hours , and it is excreted 33.5% through the kidneys and 54.9% through fecal matter .

Result of Action

The molecular and cellular effects of this compound’s action result in the relaxation of smooth muscle in the lower urinary tract. This leads to an improvement in urinary symptoms and alleviation of bladder outlet obstruction .

生化分析

Biochemical Properties

KMD-3293 is an inactive metabolite of Silodosin . It is formed via alcohol and aldehyde dehydrogenases . The formation of this compound involves the metabolic processes of dehydrogenation and oxidation .

Cellular Effects

Silodosin, the parent compound, has demonstrated significant effectiveness in improving the storage irritating and voiding/obstructive symptoms associated with BPH .

Molecular Mechanism

Silodosin, the parent compound, works by binding to α1A-adrenoceptors with high affinity and relaxing the lower urinary tract, thereby improving urinary symptoms .

Dosage Effects in Animal Models

Studies on Silodosin have shown that it has a rapid onset of effect in men with lower urinary tract symptoms (LUTS) associated with BPH .

Metabolic Pathways

This compound is formed via alcohol and aldehyde dehydrogenases . It is a major metabolite of Silodosin, which is metabolized by UDP-glucuronosyltranferase (UGT) 2B7 to yield its major glucuronide metabolite .

Transport and Distribution

Silodosin, the parent compound, is known to be metabolized in the liver and excreted via the kidneys .

Subcellular Localization

As a metabolite of Silodosin, it is likely to be found in the liver where Silodosin is metabolized .

属性

IUPAC Name |

3-[7-carbamoyl-5-[(2R)-2-[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethylamino]propyl]-2,3-dihydroindol-1-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30F3N3O5/c1-16(30-8-11-35-20-4-2-3-5-21(20)36-15-25(26,27)28)12-17-13-18-6-9-31(10-7-22(32)33)23(18)19(14-17)24(29)34/h2-5,13-14,16,30H,6-12,15H2,1H3,(H2,29,34)(H,32,33)/t16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIWKOELUJFEJEQ-MRXNPFEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC2=C(C(=C1)C(=O)N)N(CC2)CCC(=O)O)NCCOC3=CC=CC=C3OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC1=CC2=C(C(=C1)C(=O)N)N(CC2)CCC(=O)O)NCCOC3=CC=CC=C3OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30F3N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

509.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1357252-79-9 | |

| Record name | KMD-3293 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1357252799 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | KMD-3293 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M4QEF9744X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

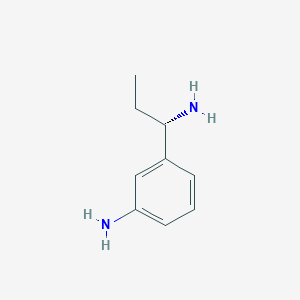

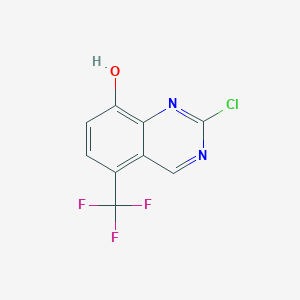

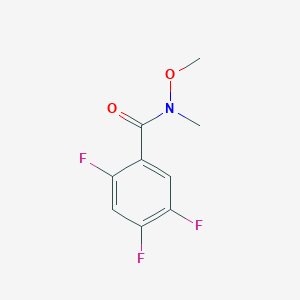

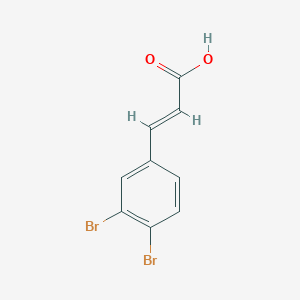

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

phosphonium chloride](/img/structure/B1515892.png)

![Tert-butyl [1,1-dimethyl-2-(methylthio)ethyl]carbamate](/img/structure/B1515900.png)

![N-(2-carboxyethyl)-N-[2-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)ethyl]-,mono(4-methylbenzenesulfon-ate)b-Alanine](/img/structure/B1515929.png)

![2-Amino-2-(hydroxymethyl)propane-1,3-diol;4-[[(1S,2R,4R,5S,7S,8R,9R,11S,13S)-1-methyl-17-oxo-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-8-yl]oxy]-4-oxobutanoic acid](/img/structure/B1515943.png)